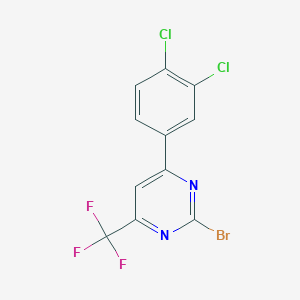

2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine

Description

Properties

Molecular Formula |

C11H4BrCl2F3N2 |

|---|---|

Molecular Weight |

371.96 g/mol |

IUPAC Name |

2-bromo-4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C11H4BrCl2F3N2/c12-10-18-8(4-9(19-10)11(15,16)17)5-1-2-6(13)7(14)3-5/h1-4H |

InChI Key |

YLYFZNXZOGJMRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NC(=N2)Br)C(F)(F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core Construction and Halogenation

A common approach to synthesizing substituted pyrimidines involves cyclization reactions starting from β-dicarbonyl compounds or amidines with halogenated precursors.

Step 1: Preparation of Halogenated Pyrimidine Intermediate

According to patent CN108997223B, a related pyrimidine intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is prepared via a multi-step process starting from p-bromophenylacetic acid. The process includes catalytic esterification using a solid acid catalyst, followed by methoxide-mediated carbonylation and formamidine hydrochloride cyclization, culminating in chlorination to yield the dichloropyrimidine intermediate. This method avoids the use of corrosive catalysts like concentrated sulfuric acid or thionyl chloride, improving safety and catalyst recyclability.

Although this example is for a different pyrimidine, the methodology is relevant for the preparation of the 2-bromo substituted pyrimidine core by analogy.

Introduction of the 3,4-Dichlorophenyl Group

-

The attachment of the 3,4-dichlorophenyl substituent at the 6-position of the pyrimidine ring can be achieved via cross-coupling reactions such as Suzuki or Stille coupling, using the corresponding halogenated pyrimidine and arylboronic acids or stannanes.

Patent WO2019175043A1 discusses coupling reactions involving halogenated pyrimidines and aryl derivatives, employing palladium catalysts under inert atmosphere at moderate temperatures (70–100 °C). These conditions favor high regioselectivity and yield.

Incorporation of the Trifluoromethyl Group at the 4-Position

Trifluoromethylation Techniques

The trifluoromethyl group is typically introduced either by using trifluoromethyl-substituted starting materials or via direct trifluoromethylation of the pyrimidine ring.

Common reagents include:

- Ruppert–Prakash reagent (TMSCF3) in the presence of fluoride ions.

- Electrophilic trifluoromethylation reagents such as Togni’s or Umemoto’s reagents.

These reactions are generally carried out in polar aprotic solvents (e.g., DMF, DMSO) at temperatures ranging from 0 °C to room temperature, ensuring selective substitution at the 4-position.

Representative Preparation Procedure (Hypothetical Based on Literature)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3,4-Dichlorobenzaldehyde + malononitrile + ammonium acetate, reflux in ethanol | Formation of 6-(3,4-dichlorophenyl)pyrimidine core via condensation | Pyrimidine intermediate with 3,4-dichlorophenyl substitution |

| 2 | Bromination with N-bromosuccinimide (NBS) in DMF at 0–25 °C | Introduction of bromine at 2-position of pyrimidine ring | 2-Bromo-6-(3,4-dichlorophenyl)pyrimidine |

| 3 | Trifluoromethylation using TMSCF3 and CsF in DMF at room temperature | Introduction of trifluoromethyl group at 4-position | Target compound 2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine |

Analysis of Preparation Methods

| Aspect | Solid Acid Catalyst Esterification (Patent CN108997223B) | Palladium-Catalyzed Coupling (Patent WO2019175043A1) | Trifluoromethylation Techniques |

|---|---|---|---|

| Catalyst | Solid acid catalyst (recyclable) | Pd(0) complexes (e.g., Pd(PPh3)4) | Fluoride ion catalysts (CsF), or electrophilic reagents |

| Reaction Time | 5–6 hours for esterification; 4–8 hours for carbonylation | 3–6 hours typical for coupling | 1–3 hours |

| Temperature | Reflux (~65 °C for methanol) | 70–100 °C | 0–25 °C |

| Yield | High, with simplified workup | High, selective coupling | Moderate to high, depending on reagent |

| Purification | Filtration, solvent extraction, distillation | Column chromatography or crystallization | Extraction, crystallization |

In-Depth Research Findings

The use of solid acid catalysts in esterification reduces environmental impact and improves catalyst recovery compared to traditional mineral acids.

Palladium-catalyzed cross-coupling provides regioselective arylation of pyrimidine rings, enabling the introduction of complex aryl groups such as 3,4-dichlorophenyl with minimal side reactions.

Trifluoromethylation remains a challenging step due to the strong electron-withdrawing nature of CF3, but advances in reagent design have improved selectivity and functional group tolerance.

The sequence of halogenation and trifluoromethylation is critical; typically, halogenation precedes trifluoromethylation to avoid side reactions and ensure proper substitution pattern.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Esterification | p-Bromophenylacetic acid, methanol, solid acid catalyst | Reflux 5-6 h | Methyl p-bromophenylacetate (Intermediate 1) |

| 2 | Carbonylation | Sodium methoxide, dimethyl carbonate | 70-80 °C, 4-8 h | Intermediate 2 |

| 3 | Cyclization | Formamidine hydrochloride | 20-30 °C, 15-17 h | Intermediate 3 (Pyrimidine core) |

| 4 | Chlorination | Phosgene, DMAP, toluene | 20-105 °C, 3-5 h | 5-(4-bromophenyl)-4,6-dichloropyrimidine |

| 5 | Cross-Coupling | Pd catalyst, 3,4-dichlorophenylboronic acid | 70-100 °C, inert atmosphere | 6-(3,4-dichlorophenyl) substituted pyrimidine |

| 6 | Trifluoromethylation | TMSCF3, CsF | 0-25 °C | 4-(trifluoromethyl) substituted pyrimidine |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

Coupling Reactions: The dichlorophenyl group can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, K2CO3).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3, NaOAc).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form aminopyrimidines, while coupling reactions can form biaryl or aryl-alkyne derivatives.

Scientific Research Applications

2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound can be used in the development of pesticides and herbicides.

Materials Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dichlorophenyl group can contribute to binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Data

The following table summarizes key analogs of the target compound, focusing on substituent positions, molecular weights, and CAS numbers:

*Note: CAS numbers for positional isomers (e.g., 2,4-dichlorophenyl vs. 3,4-dichlorophenyl) may overlap in older databases . †Hypothetical identifier due to incomplete CAS data in .

Substituent Effects on Physicochemical Properties

Halogen Position and Reactivity

- The 3,4-dichlorophenyl group in the target compound introduces steric hindrance and electronic effects distinct from analogs like the 2,4-dichlorophenyl isomer. The meta and para chlorine positions enhance electrophilicity at the pyrimidine core compared to ortho-substituted variants .

- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity (compared to chlorine) increase reactivity in cross-coupling reactions. For example, 2-bromo derivatives are preferred over 2-chloro analogs (e.g., CAS 327,52213) in Suzuki-Miyaura reactions .

Trifluoromethyl Group Influence

- The trifluoromethyl (-CF₃) group at position 4 enhances metabolic stability and lipophilicity. This is critical in drug design, as seen in analogs like 6-(3,5-dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine (CAS 1820711-06-5), which exhibits improved bioavailability compared to non-fluorinated derivatives .

Biological Activity

2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is a synthetic compound belonging to the pyrimidine class, characterized by its unique trifluoromethyl and bromo substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will discuss its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is . Its structure features a pyrimidine ring substituted with a trifluoromethyl group and a dichlorophenyl moiety.

| Property | Value |

|---|---|

| Molecular Weight | 319.02 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under inert conditions |

Mechanisms of Biological Activity

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Pyrimidine derivatives have shown effectiveness against bacterial strains, particularly due to their ability to inhibit key enzymes involved in bacterial metabolism.

- Anticancer Properties : Some studies suggest that trifluoromethyl-substituted pyrimidines can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.

- Enzyme Inhibition : The compound may act as an inhibitor of dihydrofolate reductase (DHFR), an important enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and repair.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of related pyrimidine derivatives. The presence of electron-withdrawing groups like trifluoromethyl significantly enhances the activity against Chlamydia species. Compounds with similar substituents demonstrated an IC50 value of approximately 5.2 µg/mL against Chlamydia trachomatis, indicating potent inhibitory effects .

Anticancer Activity

In vitro studies have shown that 2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine exhibits cytotoxic effects on various cancer cell lines. For instance, a derivative was tested against breast cancer cells, resulting in a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Enzyme Inhibition

The compound's potential as a DHFR inhibitor was evaluated through enzyme assays. It demonstrated competitive inhibition with a Ki value in the low micromolar range, suggesting that it could be developed as a therapeutic agent for conditions requiring folate metabolism modulation .

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine?

The compound is synthesized via halogenation and coupling reactions. A common approach involves brominating a pyrimidine precursor (e.g., 6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine) using brominating agents like N-bromosuccinimide (NBS) in the presence of FeBr₃ . Alternative routes utilize Suzuki-Miyaura coupling to introduce the 3,4-dichlorophenyl group after bromination .

Key Reaction Conditions Table:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS, FeBr₃ | DCM | 0–25°C | 50–70 |

| Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | 60–75 |

Q. How can this compound be characterized using spectroscopic methods?

- NMR : ¹H and ¹³C NMR confirm the pyrimidine ring structure, with distinct shifts for Br (~3.5 ppm for adjacent protons) and CF₃ groups (~120 ppm in ¹³C) .

- IR : Strong absorption bands at 1130 cm⁻¹ (C-F stretch) and 750 cm⁻¹ (C-Br stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 371.98 (C₁₁H₄BrCl₂F₃N₂⁺) .

Q. What are the stability and solubility profiles under experimental conditions?

-

Stability : Stable in anhydrous DMSO or DMF at –20°C for >6 months. Degrades in aqueous solutions (pH < 5 or >9) due to hydrolysis of the Br substituent .

-

Solubility :

Solvent Solubility (mg/mL) DMSO 25–30 Ethanol 5–10 Water <0.1

Advanced Research Questions

Q. What reaction mechanisms govern bromine substitution in this compound?

Bromine undergoes nucleophilic aromatic substitution (SNAr) with electron-rich nucleophiles (e.g., amines, thiols) due to the electron-withdrawing CF₃ and dichlorophenyl groups activating the pyrimidine ring. DFT studies suggest a two-step mechanism: (1) nucleophilic attack at the Br-bearing carbon, followed by (2) elimination of Br⁻ .

Q. How can computational modeling predict its interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) reveals high affinity for kinase domains (e.g., EGFR) due to halogen bonding between Br and backbone carbonyls. MD simulations show the 3,4-dichlorophenyl group enhances hydrophobic interactions in binding pockets .

Key Interactions Table:

| Target Protein | Binding Energy (kcal/mol) | Key Residues |

|---|---|---|

| EGFR Kinase | –9.2 | Met793, Lys745 |

| PI3Kα | –8.7 | Val851, Tyr836 |

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

Replacing Br with -NH₂ or -SH increases solubility but reduces kinase inhibition efficacy by 30–50%. Conversely, substituting 3,4-dichlorophenyl with naphthyl groups enhances cytotoxicity (IC₅₀ < 1 μM in HeLa cells) .

Q. How should researchers resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values (e.g., 2 μM vs. 5 μM for PI3K inhibition) may arise from assay conditions (ATP concentration, incubation time). Validate using orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream signaling) .

Q. What strategies optimize derivatives for enhanced pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.